An In-depth Technical Guide to 5-Fluoro-1H-indazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Fluoro-1H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1H-indazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a fluorine atom on the benzene ring, impart distinct physicochemical properties that make it a valuable building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and key applications of 5-Fluoro-1H-indazole, with a focus on its role in the development of kinase inhibitors for cancer therapy.
Core Physical and Chemical Properties
5-Fluoro-1H-indazole is a solid at room temperature, typically appearing as a yellow to tan crystalline powder.[1] The fluorine substitution significantly influences its electronic properties, reactivity, and metabolic stability, making it a desirable scaffold in drug design.
Table 1: Physical and Chemical Properties of 5-Fluoro-1H-indazole
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅FN₂ | [1][2] |
| Molecular Weight | 136.13 g/mol | [1][2] |
| Melting Point | 119-125 °C | [1][3] |
| Boiling Point | 274.9 ± 13.0 °C (Predicted) | [4] |
| pKa | 12.90 ± 0.40 (Predicted) | [4] |
| Appearance | Yellow to tan crystalline powder | [1] |
| Solubility | Soluble in hot water, methanol, ethanol, and DMSO. | [5] |
| Storage | Store in a cool, dry, dark place. Sealed in dry, Room Temperature. | [4][6] |
Synthesis and Purification
Experimental Protocol: Synthesis of a Substituted Indazole (Adapted for 5-Fluoro-1H-indazole)
This protocol is based on the synthesis of a similar compound, 5-bromo-4-fluoro-1H-indazole, and can be adapted for the synthesis of 5-Fluoro-1H-indazole by using 4-fluoro-2-methylaniline as the starting material and omitting the bromination step.[7]
Step 1: Acetylation of 4-Fluoro-2-methylaniline
-
Dissolve 4-fluoro-2-methylaniline in a suitable solvent such as acetic acid.
-
Add acetic anhydride to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the acetylated product.
Step 2: Cyclization to form the Indazole Ring
-
Dissolve the acetylated product in a suitable solvent (e.g., toluene).
-
Add a diazotizing agent, such as isoamyl nitrite, dropwise at an elevated temperature (e.g., 90-110 °C).[7]
-
Maintain the reaction at this temperature and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product is an N-acetylated indazole derivative.
Step 3: Deprotection to Yield 5-Fluoro-1H-indazole
-
Dissolve the N-acetylated indazole in a mixture of methanol and water.
-
Add an inorganic base, such as potassium carbonate or sodium hydroxide, and stir the mixture at room temperature.[7]
-
Monitor the deprotection by TLC.
-
Upon completion, add water to the reaction mixture and stir.
-
Filter the resulting precipitate, wash with water, and dry to obtain crude 5-Fluoro-1H-indazole.
Purification Protocol: Column Chromatography
Crude 5-Fluoro-1H-indazole can be purified by column chromatography on silica gel.[8]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 5-Fluoro-1H-indazole.
Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed for purification.[5][9]
Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of 5-Fluoro-1H-indazole.
Table 2: 1H and 13C NMR Spectral Data of 5-Fluoro-1H-indazole (in DMSO-d6)
| Atom No. | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key Correlations |
| 1 (NH) | ~13.1 (br s) | - | Broad singlet, exchangeable with D₂O |
| 3 | ~8.1 (s) | ~134.0 | |
| 4 | ~7.7 (dd, J ≈ 9.0, 2.5 Hz) | ~110.0 (d, JCF ≈ 25 Hz) | |
| 6 | ~7.1 (ddd, J ≈ 9.0, 9.0, 2.5 Hz) | ~118.0 (d, JCF ≈ 10 Hz) | |
| 7 | ~7.5 (dd, J ≈ 9.0, 4.5 Hz) | ~120.0 (d, JCF ≈ 10 Hz) | |
| 3a | - | ~122.0 | |
| 5 | - | ~158.0 (d, JCF ≈ 235 Hz) | Large C-F coupling constant |
| 7a | - | ~140.0 |
Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the specific experimental conditions. The assignments are based on general principles of NMR spectroscopy and data for similar indazole structures.[6][10][11][12][13][14]
Reactivity and Stability
5-Fluoro-1H-indazole exhibits reactivity characteristic of the indazole ring system, influenced by the electron-withdrawing nature of the fluorine atom. The NH proton is acidic and can be deprotonated with a suitable base. The pyrazole ring can undergo electrophilic substitution, and the benzene ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the fluorine atom.
Forced Degradation Studies
To assess the intrinsic stability of 5-Fluoro-1H-indazole, forced degradation studies can be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19]
General Protocol for Forced Degradation:
-
Acidic Hydrolysis: Reflux a solution of the compound in 0.1 M HCl.
-
Basic Hydrolysis: Reflux a solution of the compound in 0.1 M NaOH.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
The degradation products can be analyzed by a stability-indicating HPLC method to determine the degradation pathways and the stability of the molecule.
Application in Kinase Inhibitor Synthesis
A significant application of 5-Fluoro-1H-indazole is its use as a key building block in the synthesis of kinase inhibitors for cancer therapy. The indazole scaffold can mimic the purine core of ATP, allowing it to bind to the ATP-binding site of kinases. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.
Role in ALK/ROS1 Inhibition
Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated due to genetic rearrangements, can drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[9][20][21] 5-Fluoro-1H-indazole derivatives have been investigated as potent inhibitors of these kinases.
ALK Signaling Pathway and Inhibition
The binding of a ligand to the ALK receptor leads to its dimerization and autophosphorylation, which in turn activates several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. These pathways promote cell proliferation, survival, and migration. Indazole-based inhibitors, by blocking the ATP-binding site of ALK, prevent its phosphorylation and subsequent activation of these oncogenic signaling cascades.
Caption: ALK signaling and its inhibition by indazole derivatives.
Experimental Workflow: Synthesis of a Kinase Inhibitor Scaffold
The following workflow illustrates a general approach to synthesizing a kinase inhibitor scaffold starting from 5-Fluoro-1H-indazole. This process typically involves functionalization at the N1 and C3 positions of the indazole ring.
Caption: General synthesis workflow for a kinase inhibitor scaffold.
Conclusion
5-Fluoro-1H-indazole is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique combination of a fluorinated benzene ring and a reactive indazole core provides a powerful platform for the synthesis of complex molecules with diverse biological activities. The information presented in this technical guide, from its fundamental properties to its application in the synthesis of targeted cancer therapeutics, highlights the importance of 5-Fluoro-1H-indazole for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its utility in creating next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. vibgyorpublishers.org [vibgyorpublishers.org]
- 13. scienceopen.com [scienceopen.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. rjptonline.org [rjptonline.org]
- 17. scispace.com [scispace.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
